molecular formula C20H19N5O3S B2535897 Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate CAS No. 2034475-95-9

Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate

Cat. No. B2535897
CAS RN: 2034475-95-9
M. Wt: 409.46
InChI Key: FJQJSZZJHMUFAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of thiazoles, including Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate, is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The resonating structures of thiazole involve the d-orbitals of sulfur .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate have been synthesized and assessed for their anticancer and anti-inflammatory properties. For example, novel series of pyrazolopyrimidines derivatives demonstrated cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Activities

Microwave-assisted synthesis techniques have been employed to create thiazolopyrimidine derivatives, showcasing the efficiency of modern synthetic methods. These compounds were tested for their antimicrobial and antioxidant activities, revealing moderate to good efficacy. This highlights the compound's potential in developing new treatments with antimicrobial properties (Youssef & Amin, 2012).

Heterocyclic Compound Synthesis

Heterocyclic compounds, including thiazolopyrimidines, have been synthesized for various pharmacological evaluations. These compounds display a range of activities, such as antiviral, antitumor, antibacterial, and antihypertensive effects, suggesting their versatility in drug development (Prasad & Begum, 2018).

Dual Src/Abl Kinase Inhibitor

Research has identified compounds with a thiazole-5-carboxamide moiety as potent Src/Abl kinase inhibitors, offering excellent antiproliferative activity against a variety of cancer cell lines. Such findings indicate potential applications in oncology, especially in treating tumors with aberrant Src/Abl kinase activity (Lombardo et al., 2004).

properties

IUPAC Name

ethyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-2-28-19(27)16-11-29-20(23-16)24-18(26)14-9-25(10-14)17-8-15(21-12-22-17)13-6-4-3-5-7-13/h3-8,11-12,14H,2,9-10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQJSZZJHMUFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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